

# Technical Guide to (S)-1-(tetrahydrofuran-2-yl)ethanone for Researchers

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## Compound of Interest

Compound Name: (S)-1-(tetrahydrofuran-2-yl)ethanone

Cat. No.: B139392

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**Abstract:** This technical guide provides an in-depth overview of **(S)-1-(tetrahydrofuran-2-yl)ethanone** (CAS No. 131328-27-3), a key chiral intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals. This document details the physicochemical properties, commercial availability, and representative synthesis and analytical methodologies. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.

## Introduction

**(S)-1-(tetrahydrofuran-2-yl)ethanone**, also known as 1-[(2S)-oxolan-2-yl]ethanone, is a chiral ketone of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Understanding its properties, commercial sources, and handling is crucial for its effective application in research and development. This guide aims to consolidate this critical information into a single, comprehensive resource.

## Chemical Structure and Identifiers

The chemical structure and fundamental identifiers of **(S)-1-(tetrahydrofuran-2-yl)ethanone** are summarized below.

Caption: 2D Structure of **(S)-1-(tetrahydrofuran-2-yl)ethanone**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	131328-27-3
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	114.14 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-[(2S)-oxolan-2-yl]ethanone <a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	(S)-1-(tetrahydrofuran-2-yl)ethan-1-one, Ethanone, 1-[(2S)-tetrahydro-2-furanyl]-

## Commercial Suppliers and Specifications

**(S)-1-(tetrahydrofuran-2-yl)ethanone** is available from several commercial suppliers. The specifications can vary between suppliers, and it is recommended to request a lot-specific Certificate of Analysis for critical applications.

Table 2: List of Commercial Suppliers

Supplier	Purity Specification	Notes
Home Sunshine Pharma	≥99.0% <a href="#">[3]</a>	Offers the product for R&D purposes.
GlpBio	>97.00%	Provides the product for research use only.
Sigma-Aldrich	98% <a href="#">[4]</a>	Distributed via an Aldrich Partner.
ChemScene	-	Provides the compound for laboratory chemical use.
BLDpharm	-	Lists the compound as a chiral building block.
Ambeed	-	Provides the compound with associated safety information.

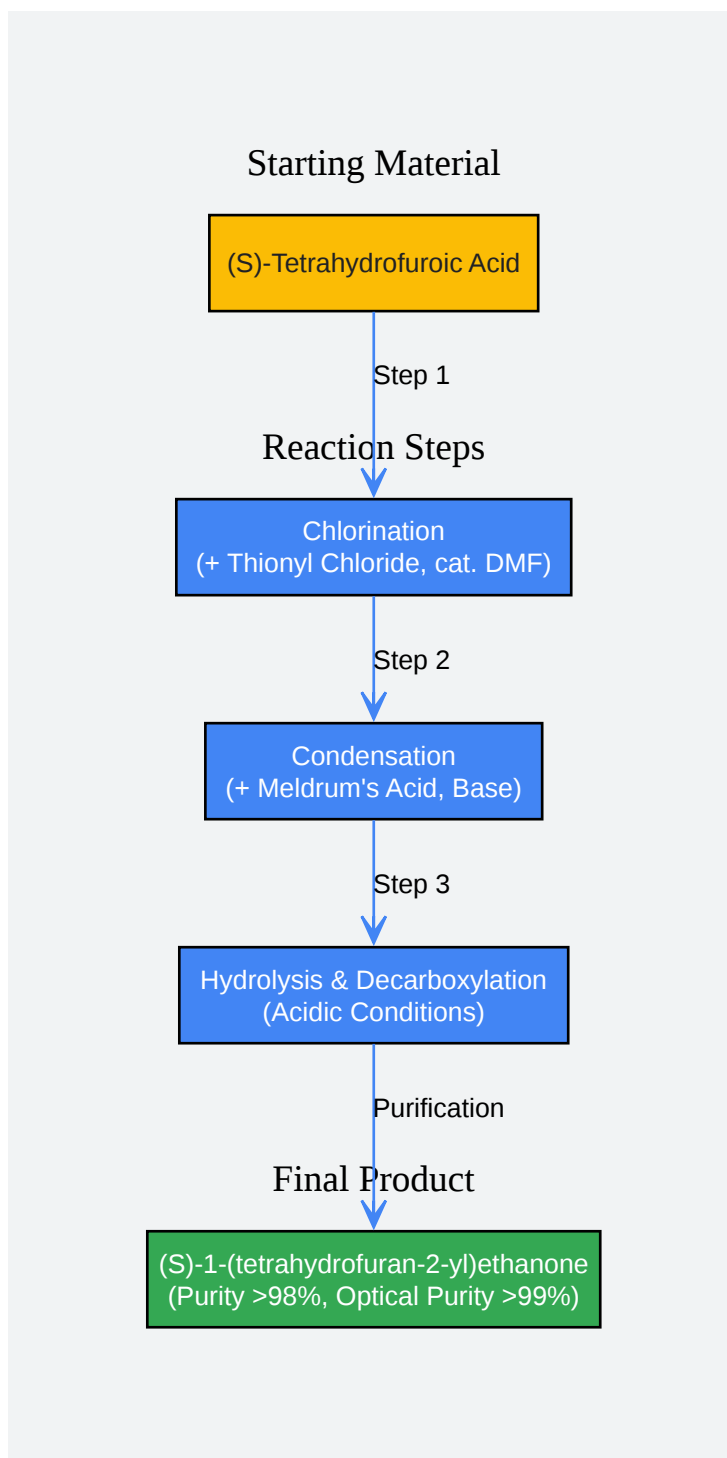
Table 3: Physical and Chemical Properties from Commercial Suppliers

Property	Value	Source
Appearance	Colorless transparent liquid or white solid	Home Sunshine Pharma <a href="#">[3]</a>
Purity (Assay)	≥99.0%	Home Sunshine Pharma <a href="#">[3]</a>
Boiling Point	174.5°C at 760 mmHg	Home Sunshine Pharma <a href="#">[3]</a>
Flash Point	63.2°C	Home Sunshine Pharma <a href="#">[3]</a>
Density	1.028 g/cm <sup>3</sup>	Home Sunshine Pharma <a href="#">[3]</a>
Refractive Index	1.440	Home Sunshine Pharma <a href="#">[3]</a>
Storage Temperature	2-8°C	GlpBio, ChemScene, BLDpharm

## Experimental Protocols

## Representative Synthesis Protocol

A detailed industrial preparation method for acetyl tetrahydrofuran with high optical purity has been described in patent CN105566257A. This method avoids the use of Grignard reagents and reports high yields and purity. The general workflow is outlined below.



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Caption: Synthesis workflow for **(S)-1-(tetrahydrofuran-2-yl)ethanone**.

Detailed Methodology (Based on Patent CN105566257A):

- Chlorination: (S)-Tetrahydrofuroic acid is used as the starting material. It is reacted with a chlorinating agent, such as thionyl chloride, in the presence of a catalyst like DMF to yield (S)-tetrahydrofuran-2-carbonyl chloride.
- Condensation: The resulting acid chloride is then condensed with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in an organic solvent and in the presence of a base.
- Hydrolysis and Decarboxylation: The condensation product is subsequently hydrolyzed under acidic conditions, which also induces decarboxylation to form the target ketone.
- Purification: The final product is purified through extraction, concentration, and distillation to yield **(S)-1-(tetrahydrofuran-2-yl)ethanone** with a reported purity of over 98% and an optical purity exceeding 99%.

## Analytical Methodology (General)

While a specific Certificate of Analysis with detailed analytical methods was not publicly available from suppliers, a general approach for the analysis of such compounds would involve Gas Chromatography (GC) for purity assessment and chiral GC for determining enantiomeric excess.

General GC-FID Method for Purity:

A general method for analyzing tetrahydrofuran, which can be adapted, is the NIOSH 1609 method.<sup>[5]</sup>

- Column: A polar capillary column, such as one coated with a polyethylene glycol phase (e.g., DB-WAX), would be suitable for separating the analyte from potential impurities.
- Carrier Gas: Helium or Hydrogen.

- Injection: Split injection of the sample dissolved in a suitable solvent like dichloromethane or ethyl acetate.
- Oven Program: A temperature ramp, for example, starting at 60°C and increasing to 220°C, would be used to elute the compound and any higher-boiling impurities.
- Detector: Flame Ionization Detector (FID).
- Quantification: Purity is determined by the area percent of the main peak relative to all other peaks.

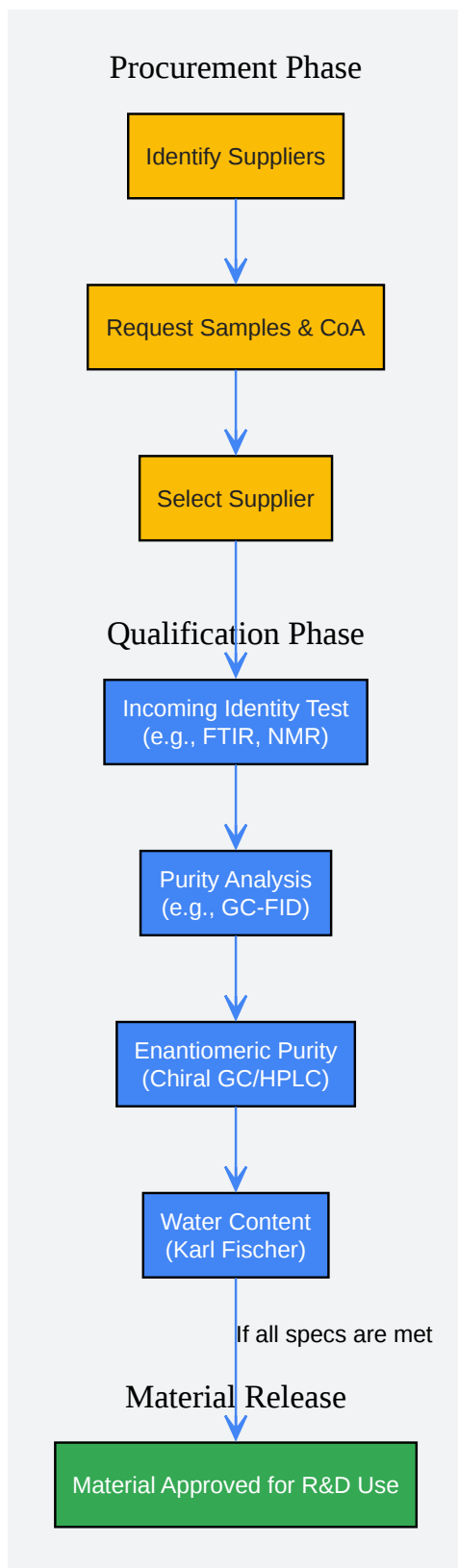
#### Chiral GC for Enantiomeric Purity:

To determine the enantiomeric excess, a specialized chiral stationary phase is required.

- Column: A cyclodextrin-based chiral GC column (e.g., Beta-DEX or Gamma-DEX) is typically used for the separation of chiral ketones.
- Methodology: Isothermal or a slow temperature ramp oven program is used to achieve baseline separation of the (S) and (R) enantiomers.
- Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers:  $\% ee = [\text{Area(S)} - \text{Area(R)}] / [\text{Area(S)} + \text{Area(R)}] * 100$ .

## Procurement and Qualification Workflow

For researchers in a drug development setting, the procurement and qualification of a critical raw material like **(S)-1-(tetrahydrofuran-2-yl)ethanone** follows a structured process.



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- To cite this document: BenchChem. [Technical Guide to (S)-1-(tetrahydrofuran-2-yl)ethanone for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139392#commercial-suppliers-of-s-1-tetrahydrofuran-2-yl-ethanone]

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